molecular formula C12H18O B1230506 2-Methyl-4-phenylpentanol CAS No. 92585-24-5

2-Methyl-4-phenylpentanol

Cat. No. B1230506
CAS RN: 92585-24-5
M. Wt: 178.27 g/mol
InChI Key: SXGYZCMGVZKIPJ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpentanol is a member of the fragrance structural group Aryl Alkyl Alcohols and is a primary alcohol . It is used as a fragrance ingredient . The common structural element for the AAA fragrance ingredients is an alcohol group -C- (R1) (R2)OH and generically the AAAs fragrances can be represented as an Ar-C- (R1) (R2)OH or Ar-Alkyl-C- (R1) (R2)OH group .


Synthesis Analysis

The synthesis of 2-Methyl-4-phenylpentanol involves the preparation of a mixture sample of methylpentenes from 4-methyl-2-pentanol using an acid-catalyzed dehydration reaction . This process involves techniques of simple distillation and liquid-liquid separations, and the use of drying agents .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-phenylpentanol is CH, with an average mass of 162.271 Da and a monoisotopic mass of 162.140854 Da .


Chemical Reactions Analysis

2-Methyl-4-phenylpentanol, when used as a fragrance ingredient, has been evaluated and summarized to include physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, skin sensitization, repeated dose, and genotoxicity data .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-phenylpentanol include physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, skin sensitization, repeated dose, and genotoxicity data .

Scientific Research Applications

Fragrance Material

A comprehensive toxicologic and dermatologic review of 2-Methyl-4-phenylpentanol, particularly when used as a fragrance ingredient, is presented by Scognamiglio et al. (2012). This substance belongs to the fragrance structural group Aryl Alkyl Alcohols (AAAs) and is a primary alcohol. AAAs are a diverse class of fragrance ingredients comprising primary, secondary, and tertiary alkyl alcohols bonded to an aryl group. The review includes detailed information on its physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, repeated dose, and genotoxicity data, contributing significantly to understanding the safe use of this material in fragrances (Scognamiglio et al., 2012).

Pharmacokinetics and Metabolism Studies

In the realm of pharmacokinetics and metabolism, Yang et al. (2011) conducted a study characterizing carfilzomib, a compound structurally related to 2-Methyl-4-phenylpentanol. Although not directly studying 2-Methyl-4-phenylpentanol, this research provides insights into the pharmacokinetics, metabolism, and distribution of structurally related substances, potentially offering indirect implications for 2-Methyl-4-phenylpentanol (Yang et al., 2011).

Toxicity Studies

Ford et al. (1983) conducted a short-term toxicity study of 4-methyl-1-phenylpentan-2-ol, a compound closely related to 2-Methyl-4-phenylpentanol, in rats. The study assessed effects at different dosage levels, providing valuable data on the potential toxicological impacts of similar compounds (Ford et al., 1983).

Safety And Hazards

2-Methyl-4-phenylpentanol may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methyl-4-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGYZCMGVZKIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052616
Record name 2-Methyl-4-phenylpentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylpentanol

CAS RN

92585-24-5
Record name 2-Methyl-4-phenyl-1-pentanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-phenyl-1-pentanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenebutanol, .beta.,.delta.-dimethyl-
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Record name 2-Methyl-4-phenylpentanol
Source EPA DSSTox
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Record name 2-methyl-4-phenylpentanol
Source European Chemicals Agency (ECHA)
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Record name 92585-24-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… of 2-methyl-4-phenylpentanol when used as a fragrance ingredient is presented. 2-Methyl-4-phenylpentanol is a … Available data for 2-methyl-4-phenylpentanol were evaluated then …
Number of citations: 9 www.sciencedirect.com
D Belsito, D Bickers, M Bruze… - Food and …, 2012 - fragrancematerialsafetyresource …
The aryl alkyl alcohol (AAA) fragrance ingredients are a diverse group of chemical structures with similar metabolic and toxicity profiles. The AAA fragrances demonstrate low acute and …
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol (AAA) fragrance ingredients are a diverse group of chemical structures with similar metabolic and toxicity profiles. The AAA fragrances demonstrate low acute and …
Number of citations: 4 www.sciencedirect.com
P Kraft, KAD Swift - 2005 - Wiley Online Library
What began as an annual one-day event in the late 1980× s, the− Flavor & Fragrance× conference of the Royal Society of Chemistry and the Society of Chemical Industry has grown …
Number of citations: 18 onlinelibrary.wiley.com
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
A Abate, E Brenna, C Fuganti, FG Gatti… - Chemistry & …, 2004 - Wiley Online Library
… This odorant, 2-methyl-4-phenylpentanol (30), represents a rather unexpected case in our investigation of the olfactory properties of stereoisomers. Racemic alcohol 31 was submitted …
Number of citations: 38 onlinelibrary.wiley.com
A Abate, E Brenna, C Fuganti, FG Gatti… - The Journal of …, 2005 - ACS Publications
The work describes the enzyme-mediated preparation and the odor evaluation of the single stereoisomers of the commercial odorants Muguesia and Pamplefleur. The synthetic …
Number of citations: 73 pubs.acs.org
L Bredsdorff, E Nielsen - Contact Dermatitis - mst.dk
… The three remaining substances (butyl methacrylate, 2-methyl-4-phenylpentanol, and the mixture of: trans-4-acetoxy-4-methyl-2-propyl-tetrahydro-2H-pyran; cis-4-acetoxy-4-methyl-2-…
Number of citations: 2 www2.mst.dk

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